molecular formula C19H23F3N4O4S B10920936 methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate

methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate

Cat. No.: B10920936
M. Wt: 460.5 g/mol
InChI Key: XRPSIQLHWFUGHJ-UHFFFAOYSA-N
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Description

Methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}carbamate is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group with a sulfonyl chloride in the presence of a base.

    Carbamate Formation: The final step involves the reaction of the sulfonamide with methyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the cyclopropyl group.

    Reduction: Reduction reactions can occur at the sulfonamide and carbamate groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrazole and cyclopropyl groups.

    Reduction Products: Reduced forms of the sulfonamide and carbamate groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and cyclopropyl groups enhance its binding affinity and specificity. The sulfonamide and carbamate groups may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}urea: Similar structure but with a urea group instead of a carbamate.

    Methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}thiocarbamate: Similar structure but with a thiocarbamate group.

Uniqueness

The presence of the carbamate group in methyl N-{4-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}amino)sulfonyl]phenyl}carbamate provides unique chemical properties, such as increased stability and specific reactivity, compared to its analogs with urea or thiocarbamate groups.

Properties

Molecular Formula

C19H23F3N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl N-[4-[[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropyl]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C19H23F3N4O4S/c1-12(11-26-16(13-3-4-13)9-17(25-26)19(20,21)22)10-23-31(28,29)15-7-5-14(6-8-15)24-18(27)30-2/h5-9,12-13,23H,3-4,10-11H2,1-2H3,(H,24,27)

InChI Key

XRPSIQLHWFUGHJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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